molecular formula C8H17Cl2OP B1593768 Octylphosphonic dichloride CAS No. 3095-94-1

Octylphosphonic dichloride

Cat. No. B1593768
CAS RN: 3095-94-1
M. Wt: 231.1 g/mol
InChI Key: RTHCRCDXILKTCY-UHFFFAOYSA-N
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Description

Octylphosphonic dichloride (OPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPD is a phosphonic acid derivative that is widely used as a coupling agent, crosslinking agent, and surface modifier in different industries.

Scientific Research Applications

1. Water-soluble Metal Working Fluids Additives

  • Application Summary : Octylphosphonic dichloride is used in the production of water-soluble metal working fluids additives. These additives are used for the processing of aluminum alloy materials .
  • Methods of Application : Monoesters of octylphosphonic acid are prepared by the reaction of octylphosphonic acid dichloride with various alcohols in the presence of triethylamine . For example, amine salts of monoester of octylphosphonic acid with diethyleneglycol monomethyl ether, ethyleneglycol monomethyl ether and triethyleneglycol monomethyl ether showed both a good anti-corrosion property for aluminum alloy materials and hard water tolerance .
  • Results or Outcomes : The amine salts of these phosphonic acids showed anti-corrosion property for aluminum alloy materials .

2. Surface Modification of Calcium Fluoro and Hydroxyapatite

  • Application Summary : Octylphosphonic dichloride is employed in the surface modification of calcium fluoro and hydroxyapatite .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

3. Qualitative and Quantitative Analysis of Phosphate Rock

  • Application Summary : Octylphosphonic dichloride is used in the qualitative and quantitative analysis of phosphate rock from Hazm Al-jalamid area, northern Saudi Arabia .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Defects Passivation in Perovskite Devices

  • Application Summary : Octylphosphonic dichloride is used for defects passivation in perovskite devices .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

5. Qualitative and Quantitative Analysis of Phosphate Rock

  • Application Summary : Octylphosphonic dichloride is used in the qualitative and quantitative analysis of phosphate rock from Hazm Al-jalamid area, northern Saudi Arabia .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

6. Defects Passivation in Perovskite Devices

  • Application Summary : Octylphosphonic dichloride is used for defects passivation in perovskite devices .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

1-dichlorophosphoryloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl2OP/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCRCDXILKTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184928
Record name Octylphosphonic dichloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octylphosphonic dichloride

CAS RN

3095-94-1
Record name P-Octylphosphonic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3095-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octylphosphonic dichloride
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Record name Octylphosphonic dichloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octylphosphonic dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Aissa, H Agougui, M Debbabi - Applied surface science, 2011 - Elsevier
… The aim of the present study is to compare the surface reactivity of CaHAp and CaFAp by grafting the 1-octylphosphonic dichloride. In the text the 1-octylphosphonic dichloride was …
Number of citations: 21 www.sciencedirect.com
B Verbelen, W Dehaen, K Binnemans - synthesis, 2018 - thieme-connect.com
… 10% of the desired octylphosphonic dichloride compound 9a (Table [1], … octylphosphonic dichloride (9a) than to phosphoryl chloride (8), making the resulting octylphosphonic dichloride …
Number of citations: 9 www.thieme-connect.com
SY Wu, JE Casida - Phosphorus, Sulfur, and Silicon and the …, 1995 - Taylor & Francis
Our earlier studies established that: 1) 2-octyl- and 2-phenyl-4H-1,3,2-benzodioxaphosphorin 2-oxides (octyl- and phenyl-BDPOs) induce delayed neuropathy in adult hens at 3 and …
Number of citations: 14 www.tandfonline.com
SY Wu, JE Casida - Chemical research in toxicology, 1995 - ACS Publications
The relation between organophosphorus-induced delayed neuropathy (OPIDN) and brain neuropathy target esterase (NTE) inhibition is further examined in hens by structure-activity …
Number of citations: 41 pubs.acs.org
MLM Mannesse, JWP Boots, R Dijkman… - … et Biophysica Acta (BBA …, 1995 - Elsevier
1,2-Dioctylcarbamoylglycero-3-Op-nitrophenyl alkylphosphonates, with alkyl being methyl or octyl, were synthesised and tested as irreversible inhibitors of cutinase from Fusarium …
Number of citations: 93 www.sciencedirect.com
GB Quistad, SE Sparks, Y Segall, DK Nomura… - Toxicology and applied …, 2002 - Elsevier
… from Chevron Chemical (Richmond, CA); (R,S)-profenofos from Syngenta (Greensboro, NC); chlorpyrifos from Dow AgroSciences (Indianapolis, IN); octylphosphonic dichloride and …
Number of citations: 73 www.sciencedirect.com
T Turki, M Othmani, JL Bantignies, K Bouzouita - Applied surface science, 2014 - Elsevier
Hydroxyapatites were prepared in the presence of different amounts of phosphonoformic acid (PFA) via the hydrothermal method. The obtained powders were characterized through …
Number of citations: 10 www.sciencedirect.com
FH Li, JD Fabbri, RI Yurchenko, AN Mileshkin… - Langmuir, 2013 - ACS Publications
Diamondoids (nanometer-sized diamond-like hydrocarbons) are a novel class of carbon nanomaterials that exhibit negative electron affinity (NEA) and strong electron–phonon …
Number of citations: 25 pubs.acs.org
CM Timperley - Best Synthetic Methods, 2015 - Elsevier
Synthetic methods for phosphonyl compounds are described. The methods cover 37 classes of compounds. These include species of general structure: R(R'O)P(O)H, RP(O)X 2 [X = Cl, …
Number of citations: 7 www.sciencedirect.com
SY Wu, M Yoshida, JE Casida - Journal of Labelled …, 1994 - Wiley Online Library
… Compound 5 (2.0 g, 10 mmol) was mixed with octylphosphonic dichloride (2.2 g, 10 mmol) and triethylamine (2.0 g, 20 mmol) in dry THF (50 mL) at -60-C. The mixture was stirred for 2 h …

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